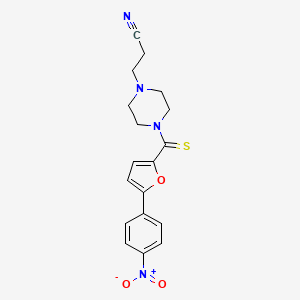

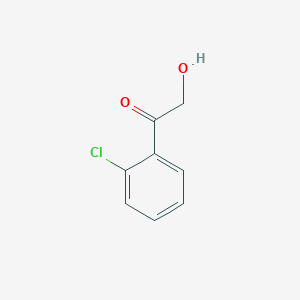

2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of some hydrazine-coupled pyrazoles, which includes “2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol”, has been successfully achieved. The structures of these synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the use of an effective and green NIL catalyst, 1-methylimidazolium trinitromethanide, in the formation of 5-amino-pyrazole-4-carbonitriles .Molecular Structure Analysis

The molecular structure of “2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol” and similar compounds has been confirmed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involving “2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol” and similar compounds have been studied. For instance, the formation of 5-amino-pyrazole-4-carbonitriles was achieved using a three-component condensation reaction of malononitrile, aryl aldehydes, and phenyl hydrazine .Mechanism of Action

The synthesized pyrazole derivatives, including “2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol”, have shown significant in vitro antileishmanial and in vivo antimalarial activities. For example, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Safety and Hazards

While specific safety and hazard information for “2-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and storing in a cool, dry place in a tightly closed container .

properties

IUPAC Name |

2-amino-1-(2,5-dimethylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5-3-6(7(11)4-8)10(2)9-5/h3,7,11H,4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYGTEOZIWTVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(CN)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2968287.png)

![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2968300.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)